Eomgbg

Description

Historical Context and Evolution of Research on Bis(guanylhydrazone) Analogues

The history of MGBG research dates back to its initial synthesis in Germany in 1898. ascopubs.org Interest in the compound saw a resurgence in the late 1950s with studies highlighting its activity against various animal tumors. ascopubs.org MGBG was part of a series of synthetic polycarbonyl compounds, including thiosemicarbazones and other bis-guanylhydrazones, investigated for their antineoplastic properties. ascopubs.org

Research on bis(guanylhydrazone) analogues has evolved to explore structural variations and their impact on biological activity. Studies have investigated derivatives based on different backbones and substitutions to understand structure-activity relationships and potentially improve efficacy or reduce toxicity. iiarjournals.orgresearchgate.net For instance, novel aromatic derivatives based on the MGBG structure have been examined for antitrypanosomal activities. researchgate.net

Significance in Biochemical Systems and Cellular Processes, particularly Polyamine Metabolism

MGBG's primary significance in biochemical systems lies in its potent inhibitory effect on S-adenosyl-L-methionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines like spermidine (B129725) and spermine (B22157). medchemexpress.comcore.ac.ukasm.orgfrontiersin.org By inhibiting SAMDC, MGBG disrupts the delicate balance of intracellular polyamine levels, leading to a depletion of spermidine and spermine and sometimes an elevation of putrescine. core.ac.ukresearchgate.netfrontiersin.org

Polyamines are essential polycations involved in numerous cellular processes, including DNA and RNA synthesis, protein synthesis, cell growth, differentiation, and apoptosis. asm.orgnih.govresearchgate.netscientificarchives.com Their levels are tightly regulated by a balance of synthesis, catabolism, and transport. nih.govscientificarchives.com MGBG's interference with this critical metabolic pathway underlies many of its observed biological effects. medchemexpress.comcore.ac.ukasm.org

Beyond SAMDC inhibition, MGBG has been shown to affect other cellular processes. It can induce apoptosis in various cancer cell lines. medchemexpress.com MGBG is also selectively taken up by certain cell types, such as monocytes and macrophages, through a mechanism consistent with active transport by the polyamine transporter system. asm.orgaacrjournals.orgplos.org This selective uptake can lead to higher intracellular concentrations in these cells. asm.orgplos.org Furthermore, MGBG has been observed to inhibit HIV DNA integration in monocytes and macrophages and decrease HIV expression in these cells. medchemexpress.comasm.orgplos.org Studies have also indicated that MGBG can inhibit the differentiation of monocytes into macrophages and downregulate the expression of certain inflammatory markers like osteopontin (B1167477). plos.org

Research has also explored the interaction of MGBG with mitochondrial function. MGBG has been found to induce ultrastructural damage to mitochondria in various cell types, a phenomenon that appears to be related to cellular proliferative activity. aacrjournals.org

Current Research Frontiers in Methylglyoxal (B44143) bis(guanylhydrazone) Studies

Current research frontiers involving MGBG and its analogues continue to explore their potential in various biological contexts. Investigations are ongoing to understand the detailed mechanisms of MGBG uptake and its interaction with polyamine transport systems, including specific transporters like ATP13A2 and ATP13A3. biorxiv.orgbiorxiv.org Studies are utilizing fluorescently labeled polyamines and analogues like MGBG to characterize the activity and substrate specificity of these transporters. biorxiv.orgbiorxiv.org

Furthermore, research is exploring the effects of MGBG on cellular differentiation and inflammatory responses, particularly in immune cells like monocytes and macrophages. plos.org The potential of MGBG and its derivatives as tools to study polyamine metabolism in various organisms, including plants and trypanosomatids, is also an active area of research. mdpi.commdpi.com The development of novel bis-guanylhydrazone derivatives with improved properties, such as enhanced antifungal activity through DNA interaction, represents another frontier in this field. nih.gov

The use of advanced chemical biology techniques, including computational modeling and the synthesis of novel probes, continues to drive the understanding of how MGBG and related compounds interact with biological targets at a molecular level. iiarjournals.orgfrontiersin.orgsne-chembio.chfrontiersin.org

Data Tables

While extensive quantitative data tables were not consistently present across the search results in a format directly extractable for interactive tables without specific experimental details (concentrations, time points, cell lines, etc.), the search results provided several key findings regarding MGBG's effects and properties. Below is a summary of some reported findings:

| Effect/Property | Observation | Reference(s) |

| Inhibition of S-adenosylmethionine decarboxylase (SAMDC) | Potent inhibition observed. | medchemexpress.comcore.ac.ukasm.orgfrontiersin.org |

| Polyamine Levels | Decreases spermidine and spermine; can elevate putrescine. | core.ac.ukresearchgate.netfrontiersin.org |

| Apoptosis Induction | Induces apoptosis in various human cancer cell lines. | medchemexpress.com |

| Selective Cellular Uptake | Selectively concentrated in monocytes and macrophages via active transport (polyamine transporter system). | asm.orgaacrjournals.orgplos.org |

| Inhibition of HIV Processes | Inhibits HIV DNA integration and expression in monocytes and macrophages. | medchemexpress.comasm.orgplos.org |

| Inhibition of Monocyte Differentiation | Inhibits differentiation into M1 and M2 macrophage phenotypes. | plos.org |

| Inhibition of Osteopontin (OPN) Expression | Downregulates OPN expression in monocytes. | plos.org |

| Mitochondrial Damage | Induces ultrastructural damage to mitochondria in various cell types, linked to cell proliferation. | aacrjournals.org |

| Competition with Polyamine Uptake | Competes with the uptake of fluorescently labeled polyamines (putrescine, spermidine, spermine). | biorxiv.org |

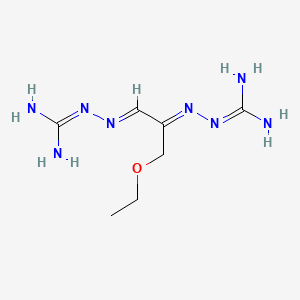

Structure

2D Structure

3D Structure

Properties

CAS No. |

129742-43-4 |

|---|---|

Molecular Formula |

C7H16N8O |

Molecular Weight |

228.26 g/mol |

IUPAC Name |

2-[(Z)-[(1E)-1-(diaminomethylidenehydrazinylidene)-3-ethoxypropan-2-ylidene]amino]guanidine |

InChI |

InChI=1S/C7H16N8O/c1-2-16-4-5(13-15-7(10)11)3-12-14-6(8)9/h3H,2,4H2,1H3,(H4,8,9,14)(H4,10,11,15)/b12-3+,13-5- |

InChI Key |

HJHOVSNPRXQLGM-POTHZDGJSA-N |

Isomeric SMILES |

CCOC/C(=N\N=C(N)N)/C=N/N=C(N)N |

Canonical SMILES |

CCOCC(=NN=C(N)N)C=NN=C(N)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methylglyoxal Bis Guanylhydrazone and Its Analogues

Retrosynthetic Analysis of the Methylglyoxal (B44143) bis(guanylhydrazone) Core Structure

Retrosynthetic analysis of the MGBG core structure typically involves identifying key disconnections that lead to readily available starting materials. The central methylglyoxal unit and the two terminal guanylhydrazone groups are the primary components. A key disconnection would likely involve the carbon-nitrogen double bonds (C=N) of the hydrazone linkages. This retrosynthetic step suggests methylglyoxal as a dicarbonyl precursor and aminoguanidine (B1677879) as the source of the guanylhydrazone functionalities.

Methylglyoxal itself can be formed through various metabolic pathways, primarily as a byproduct of glycolysis from triose phosphate (B84403) intermediates like dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) nih.govfrontiersin.orgwikipedia.org. This formation can occur non-enzymatically or enzymatically nih.gov. In a synthetic context, methylglyoxal can be prepared through different chemical routes.

Aminoguanidine, the other key precursor, is a commercially available compound. The formation of the hydrazone linkages in MGBG is a condensation reaction between the carbonyl groups of methylglyoxal and the amino groups of aminoguanidine.

Optimized Reaction Pathways and Stereochemical Control in MGBG Synthesis

The primary synthetic route for MGBG involves the condensation of methylglyoxal with aminoguanidine. This reaction typically yields MGBG as its salt, often the dihydrochloride (B599025) nih.gov.

Conventional synthesis methods for guanylhydrazones, including MGBG, often involve the reaction of a carbonyl compound with aminoguanidine hydrochloride in ethanol (B145695) under reflux conditions with an acid catalyst. However, these methods can suffer from long reaction times, lower yields, and the formation of the guanylhydrazone hydrochloride salt, which requires further treatment to obtain the free base thesciencein.org.

Research has explored optimized reaction pathways to improve efficiency and yield. Microwave irradiation has been reported to significantly accelerate organic reactions, including the synthesis of guanylhydrazones, leading to reduced reaction times and enhanced yields thesciencein.org. One study describes the synthesis of guanylhydrazones by facilitating a condensation reaction between substituted chalcones and guanylhydrazone hydrochloride under microwaves, using anhydrous K₂CO₃ as a solid support thesciencein.org. This method provided free hydrazones in high yields through an aqueous post-reaction work-up, minimizing the use of organic solvents and external bases thesciencein.org.

While the core MGBG structure does not present significant stereochemical challenges due to the nature of the methylglyoxal and guanylhydrazone components, stereochemical control becomes relevant when synthesizing chiral derivatives or when the synthetic route involves steps that could introduce chirality. For the standard MGBG synthesis from achiral methylglyoxal and aminoguanidine, stereochemical control at the hydrazone carbon-nitrogen double bonds (C=N) can result in E and Z isomers. However, the biological activity and typical representations of MGBG usually refer to the compound without specific stereochemical designation at these double bonds, suggesting that either the isomers are readily interconvertible or a specific isomer is preferentially formed or is the active species. Further research into the synthesis of chiral MGBG analogues would necessitate specific strategies for stereochemical control, such as using chiral catalysts or starting materials.

Development of Methylglyoxal bis(guanylhydrazone) Derivatives and Chemical Probes

The development of MGBG derivatives and chemical probes is an active area of research aimed at understanding its mechanism of action and exploring potential new applications. Modifications to the MGBG structure can involve alterations to the methylglyoxal backbone or the guanylhydrazone moieties.

Studies have explored the synthesis of MGBG analogs, including homologs of MGBG acs.org. The synthesis of other guanylhydrazones from various aldehydes and ketones has also been reported, often involving condensation with aminoguanidine hydrochloride tandfonline.comiiarjournals.org. These synthetic efforts contribute to building a library of compounds with structural variations around the guanylhydrazone motif.

Chemical probes based on MGBG or its related structures are synthesized to investigate biological processes. For instance, minor groove binder (MGB) probes, which can be conjugated with fluorophores or oligonucleotides, are synthesized for applications in molecular biology, such as qPCR assays eurogentec.comnih.govnih.govbeilstein-journals.org. While not directly MGBG, these probes utilize the concept of a minor groove binder conjugated to other molecules, highlighting the synthetic strategies for creating complex conjugates. Synthesis of such probes often involves solid-phase synthesis techniques and coupling reactions, such as Cu(I)-catalyzed azide–alkyne cycloaddition, to link the different components nih.govbeilstein-journals.org.

Research findings on the synthesis of guanylhydrazone derivatives indicate varying yields depending on the starting materials and reaction conditions. For example, the reaction of different aldehydes with aminoguanidine hydrochloride in ethanol under reflux for several hours yielded mono-cationic compounds in yields ranging from 40% to 94% tandfonline.com. The synthesis of a bis-cationic guanylhydrazone from N-methylpyridine-2-carboxaldehyde and aminoguanidine hydrochloride in ethanol and HCl under reflux afforded a 44% yield tandfonline.com.

Green Chemistry Approaches and Sustainable Synthesis of Methylglyoxal bis(guanylhydrazone)

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. For the synthesis of MGBG and its analogues, green chemistry approaches focus on minimizing waste, using safer solvents, and developing more energy-efficient processes.

The use of microwave irradiation with a solid support like anhydrous K₂CO₃ in the synthesis of guanylhydrazones represents a step towards greener synthesis by reducing reaction times and enabling aqueous work-up, thus minimizing the use of organic solvents thesciencein.org. This method also eliminates the need for an external base to obtain the free guanylhydrazone thesciencein.org.

Exploring alternative reaction media, such as water or bio-based solvents, for the condensation of methylglyoxal with aminoguanidine could further enhance the sustainability of MGBG synthesis. Enzymatic methods, while not specifically reported for MGBG synthesis in the provided context, are another avenue for sustainable synthesis, as they often operate under mild conditions and utilize biodegradable catalysts researchgate.net.

Sustainable synthesis also encompasses optimizing reaction conditions to maximize yield and purity, thereby reducing the need for extensive purification steps that often involve significant solvent usage and energy consumption. Research into understanding reaction kinetics and mechanisms can support the development of more sustainable processes by identifying optimal parameters mt.com.

While specific detailed studies on the dedicated "green synthesis" of MGBG were not extensively found within the search results, the general principles applied to guanylhydrazone synthesis, such as microwave assistance and aqueous work-up, are relevant to developing more sustainable routes for MGBG. The broader field of sustainable chemistry research provides a framework for future endeavors in this area mpie.describd.comacs.orgresearchgate.net.

Advanced Mechanistic Elucidation of Methylglyoxal Bis Guanylhydrazone S Biological Actions

Molecular Mechanism of S-Adenosyl-L-Methionine Decarboxylase (SAMDC) Inhibition

MGBG is a well-established inhibitor of SAMDC, an enzyme crucial for the synthesis of spermidine (B129725) and spermine (B22157) from putrescine. medchemexpress.comnih.gov By inhibiting SAMDC, MGBG leads to a depletion of intracellular spermidine and spermine pools. nih.gov

Enzyme Kinetics and Binding Site Analysis of MGBG Interaction with SAMDC

MGBG functions as a competitive inhibitor of SAMDC, competing with the natural substrate S-adenosylmethionine (AdoMet) for binding to the enzyme's active site. medchemexpress.comnih.govpsu.edu Studies have characterized the inhibitory potency of MGBG against SAMDC. For instance, compared to its parent compound, glyoxal (B1671930) bis(guanylhydrazone), MGBG exhibits a significantly lower apparent Ki value for SAMDC, indicating a much higher affinity for the enzyme. nih.govportlandpress.com This suggests that the methyl group on MGBG plays a role in its enhanced inhibitory activity. nih.gov

Enzyme kinetics studies typically involve measuring reaction rates under varying substrate and inhibitor concentrations to determine parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant), which reflects the substrate concentration at half Vmax. jackwestin.com Competitive inhibitors like MGBG increase the apparent Km of the enzyme for its substrate without affecting the Vmax. jackwestin.com While specific kinetic data (like precise Ki values) for MGBG's interaction with SAMDC across different species or conditions were noted as extensively described in early studies, detailed numerical values were not consistently available in the provided snippets. nih.gov

Conformational Changes Induced by MGBG Binding to SAMDC

The binding of inhibitors to enzymes can induce conformational changes in the enzyme structure, affecting its activity or interaction with other molecules. wiley-vch.de While direct experimental evidence detailing the specific conformational changes in SAMDC upon MGBG binding was not extensively provided, it is understood that the interaction of inhibitors at the active site or at allosteric sites can lead to such changes. wiley-vch.delibretexts.org One study suggested that MGBG's inhibitory effect on polyamine binding to membranes might arise from conformational changes at a receptor induced by MGBG binding to a neighboring site, which aligns with the induced-fit theory of drug-receptor interaction. core.ac.uk This principle could potentially extend to its interaction with SAMDC, where binding might induce structural rearrangements affecting catalytic activity.

Investigation of Methylglyoxal (B44143) bis(guanylhydrazone)'s Interactions with Polyamine Biosynthesis Enzymes and Pathways

MGBG's primary target in polyamine biosynthesis is SAMDC inhibition, leading to decreased levels of spermidine and spermine. medchemexpress.comnih.govnih.gov However, the polyamine pathway involves other enzymes, including ornithine decarboxylase (ODC), which catalyzes the synthesis of putrescine, and spermidine/spermine synthases. cas.cz

Studies have shown that while MGBG is a potent SAMDC inhibitor, its effects on other enzymes in the pathway can vary. For example, in some contexts, MGBG treatment has been observed to elicit large increases in ornithine decarboxylase activity. nih.govportlandpress.comnih.gov This can lead to an accumulation of putrescine, the substrate for spermidine synthesis, as the downstream step catalyzed by SAMDC is blocked. nih.govnih.gov In contrast, glyoxal bis(guanylhydrazone), the parent compound, decreased putrescine concentrations, partly attributed to inhibiting ODC activity. nih.govportlandpress.com

MGBG has also been noted to possess paradoxical diamine oxidase-inhibiting activity. psu.edu Diamine oxidase is involved in polyamine catabolism. nih.govportlandpress.com Additionally, MGBG can induce spermidine-spermine acetyltransferase (SSAT), an enzyme involved in polyamine catabolism, further contributing to altered polyamine pools. core.ac.uk These complex interactions highlight that MGBG's influence extends beyond simple SAMDC inhibition, affecting multiple points in polyamine metabolism.

Intracellular Trafficking, Subcellular Localization, and Accumulation Studies of MGBG

The biological activity of MGBG is dependent on its ability to enter cells and reach its intracellular targets, such as SAMDC in the cytoplasm and potentially mitochondria. Studies have indicated that MGBG is selectively concentrated by certain cell types, such as monocytes and macrophages, through a mechanism consistent with active transport by the polyamine transporter. nih.govnih.govplos.org

Intracellular trafficking and localization studies aim to understand how a compound moves within the cell and where it accumulates. nih.govoup.comumcgresearch.org While detailed studies specifically mapping the complete intracellular journey of MGBG were not extensively described, its accumulation in monocytes and macrophages suggests uptake and retention within these cells. nih.govnih.govplos.org The polyamine transporter system likely plays a key role in its entry and subsequent distribution within the cell. nih.govnih.govplos.org The precise subcellular compartments where MGBG localizes after uptake, beyond its interaction with cytoplasmic SAMDC, would require specific imaging and fractionation studies. nih.govoup.comfrontiersin.org

Influence of Methylglyoxal bis(guanylhydrazone) on Mitochondrial Function and Bioenergetics

Beyond its primary role in polyamine metabolism, MGBG has been shown to influence mitochondrial function and bioenergetics. nih.govaacrjournals.orguchile.cl Mitochondria are critical organelles responsible for cellular energy production through oxidative phosphorylation. aacrjournals.org

MGBG has been found to interact with isolated mitochondria and affect their respiratory function. nih.govaacrjournals.org Studies have shown that MGBG can inhibit mitochondrial respiration, particularly State 4 respiration (basal respiration in the absence of ADP). aacrjournals.org This effect is suggested to involve the neutralization of the surface potential of the inner mitochondrial membrane and interference with cation fluxes across that membrane. aacrjournals.org

Cellular Uptake Mechanisms and Membrane Permeability of MGBG

The cellular uptake of MGBG is crucial for its intracellular activity. As mentioned, MGBG is selectively transported into certain cells, particularly monocytes and macrophages, via a mechanism consistent with active transport mediated by the polyamine transporter. nih.govnih.govplos.org This active transport mechanism allows cells to concentrate MGBG intracellularly. nih.govnih.govplos.org

Cellular uptake can occur through various mechanisms, including simple diffusion across the lipid bilayer for lipophilic molecules or transporter-mediated processes for hydrophilic or charged molecules. nih.gov Given its structure and its reliance on the polyamine transporter, MGBG's uptake is likely dependent on specific membrane proteins. nih.govnih.govplos.orgnih.gov The permeability of cell membranes to MGBG is thus influenced by the presence and activity of these transporters. nih.govnih.govplos.orgnih.govanserpress.org Studies comparing the uptake of MGBG with related compounds or in the presence of inhibitors of the polyamine transporter can provide further insights into the specificity and efficiency of its membrane transport. nih.govportlandpress.comresearchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for Methylglyoxal Bis Guanylhydrazone

Rational Design of MGBG Analogues for Enhanced Specificity and Potency

The rational design of MGBG analogues has primarily focused on modifying the aliphatic backbone to improve the compound's affinity for SAMDC and to reduce its off-target effects. The goal is to create derivatives with enhanced specificity and potency, leading to a better therapeutic index.

One successful strategy has been the synthesis of conformationally constrained analogues . By introducing cyclic structures or other rigidifying elements into the backbone, the flexibility of the molecule is reduced. This pre-organizes the molecule into a conformation that is more favorable for binding to the target enzyme, which can lead to a significant increase in inhibitory potency. These conformationally constrained analogues of MGBG have been shown to be up to 100 times more potent as inhibitors of SAMDC.

Another approach involves the modification of the substituents on the aliphatic chain . For instance, the synthesis of Diethylglyoxal bis(guanylhydrazone) (DEGBG), where the methyl group of MGBG is replaced by an ethyl group, resulted in a highly potent inhibitor of SAMDC. This analogue demonstrated a more favorable profile, being a more powerful inhibitor of SAMDC while being a weaker inhibitor of diamine oxidase (DAO), an enzyme associated with some of the side effects of MGBG.

The design of such analogues is often guided by the principle of creating multifunctional inhibitors. For example, analogues like Methylglyoxal (B44143) bis(3-aminopropyl-amidinohydrazone) (MGBA), Methylglyoxal bis(4-aminobutyl-amidinohydrazone) (MGBT), Methylglyoxal bis(cyclohexyl-amidinohydrazone) (MGBC), and Methylglyoxal bis(butyl-amidinohydrazone) (MGBB) have been synthesized to act as potent competitive inhibitors of multiple enzymes in the polyamine biosynthetic pathway. This multi-target approach aims to achieve a more effective blockade of polyamine production.

The table below presents a selection of MGBG analogues and the rationale behind their design.

| Analogue | Structural Modification | Design Rationale |

| Diethylglyoxal bis(guanylhydrazone) (DEGBG) | Replacement of the methyl group with an ethyl group. | To increase potency against SAMDC and improve selectivity over diamine oxidase (DAO). |

| Conformationally Constrained Analogues | Introduction of cyclic or rigid structures in the backbone. | To reduce conformational flexibility and pre-organize the molecule for optimal binding to SAMDC. |

| Methylglyoxal bis(3-aminopropyl-amidinohydrazone) (MGBA) | Modification of the guanylhydrazone moiety. | To create a multifunctional inhibitor targeting multiple enzymes in the polyamine biosynthesis pathway. |

| Methylglyoxal bis(4-aminobutyl-amidinohydrazone) (MGBT) | Modification of the guanylhydrazone moiety. | To create a multifunctional inhibitor targeting multiple enzymes in the polyamine biosynthesis pathway. |

| Methylglyoxal bis(cyclohexyl-amidinohydrazone) (MGBC) | Modification of the guanylhydrazone moiety. | To create a multifunctional inhibitor targeting multiple enzymes in the polyamine biosynthesis pathway. |

| Methylglyoxal bis(butyl-amidinohydrazone) (MGBB) | Modification of the guanylhydrazone moiety. | To create a multifunctional inhibitor targeting multiple enzymes in the polyamine biosynthesis pathway. |

Conformational Analysis and Bioactive Conformations of Methylglyoxal bis(guanylhydrazone) at Physiological Conditions

The three-dimensional structure of MGBG is a critical factor in its interaction with its biological targets. Conformational analysis aims to identify the low-energy, stable conformations of the molecule in a physiological environment and to determine the specific "bioactive conformation" – the spatial arrangement that the molecule adopts when it binds to its target enzyme.

At physiological pH, the guanylhydrazone groups of MGBG are protonated, resulting in a dicationic species. The electrostatic interactions between these charged groups, as well as their interactions with the surrounding solvent and ions, will influence the molecule's preferred conformation. The flexibility of the aliphatic backbone allows MGBG to adopt various conformations through rotation around its single bonds.

While detailed experimental data on the specific bioactive conformation of MGBG bound to SAMDC is limited, computational modeling techniques can provide valuable insights. Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of MGBG and to identify stable conformers. Docking studies, which simulate the binding of a ligand to the active site of a protein, can then be used to predict the likely bioactive conformation.

The development of conformationally constrained analogues has provided indirect evidence for the importance of a specific conformation for biological activity. The enhanced potency of these rigid analogues suggests that they mimic the bioactive conformation of MGBG, thus requiring less of an entropic penalty upon binding to the enzyme. Understanding the precise geometric arrangement of the key functional groups in the bioactive conformation is essential for the future design of even more potent and selective inhibitors.

Computational and Theoretical Investigations of Methylglyoxal Bis Guanylhydrazone

Quantum Mechanical (DFT) Calculations for Electronic Structure, Stability, and Reactivity of MGBG

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like MGBG. These calculations can provide detailed information about the distribution of electrons within the molecule, the strength of chemical bonds, and the energy changes involved in chemical reactions. DFT has been widely used to study the electronic properties and stability of various chemical systems, including metal-doped clusters and metal hydrides, providing insights into their structural preferences and energy landscapes. researchgate.netmdpi.com Such calculations can determine the most stable geometries of molecules and clusters, as well as evaluate their stability based on energies like average binding energy per atom and fragmentation energy. researchgate.net Furthermore, DFT can be applied to analyze electronic properties such as ionization potential and electron affinity, and investigate charge distribution through methods like Natural Bond Orbital (NBO) analysis. researchgate.net In the context of reactivity, DFT calculations can be used to map out reaction pathways and determine the energetics associated with different reaction steps. reading.ac.ukresearchgate.net This includes studying interactions with potential reaction partners and identifying how electronic structure influences reactivity. reading.ac.ukaip.org

Molecular Dynamics Simulations of MGBG-Enzyme Complexes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions, particularly in complex biological environments. For MGBG, MD simulations can provide valuable insights into its interactions with enzymes, which are often its biological targets. These simulations allow researchers to observe the conformational changes of both MGBG and the enzyme, the binding process, and the stability of the resulting complex over time. unpatti.ac.idnih.govosti.gov MD simulations can help to understand the molecular-level mechanisms of substrate binding and catalysis by providing atomic resolution insight into the dynamics of enzyme-ligand complexes. nih.govosti.gov They can reveal how the presence of a ligand like MGBG affects the enzyme's structure and dynamics and identify key interactions that contribute to binding affinity and specificity. osti.gov Parameters such as Root-Mean-Square Deviation (RMSD) can be calculated from MD simulations to assess the stability of the protein-ligand complex over the simulation period, indicating whether the system has reached a stable state. mdpi.com MD simulations are also used to explore the interactions between enzyme intermediates and acceptor substrates, providing a dynamic view of the catalytic process. mdpi.com

In Silico Screening and Virtual Ligand Design for Novel MGBG Modulators

In silico screening and virtual ligand design utilize computational methods to identify potential new molecules that can modulate the activity of MGBG's biological targets. This involves searching large databases of chemical compounds using computational models that predict how well a compound might bind to a specific target site. nih.govwjpmr.com Virtual screening methods can be broadly classified into ligand-based and structure-based approaches. wjpmr.com Structure-based virtual screening relies on the known three-dimensional structure of the target protein to predict binding poses and affinities. nih.govmdpi.com Ligand-based methods, on the other hand, use information from known active molecules (like MGBG) to find similar compounds with potentially similar activity. nih.govwjpmr.com Techniques such as molecular docking are central to virtual screening, predicting the preferred orientation and binding affinity of a ligand within a target's binding site. nih.govcsic.es Hierarchical virtual screening protocols, which combine multiple computational filters such as docking, MD simulations, and binding free energy calculations, can improve the accuracy of identifying active ligands. nih.gov Virtual ligand design goes a step further by computationally designing novel molecules with desired properties, often starting from fragments or using generative models. wjpmr.comcsic.es These computational approaches significantly accelerate the discovery process compared to traditional experimental methods. wjpmr.com

Predictive Modeling of Spectroscopic Properties and Reaction Pathways for MGBG

Predictive modeling plays a crucial role in understanding the physical and chemical properties of MGBG, including its spectroscopic characteristics and how it behaves during chemical reactions. Computational methods can be used to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra, which can aid in the experimental identification and characterization of MGBG and its metabolites. Predictive models for spectroscopy can be developed using techniques like chemometrics and machine learning, which analyze spectral data to interpret molecular features and predict properties. pnas.orgresearchgate.net For instance, predictive models based on magnetic resonance spectroscopy (MRS) have been used to identify metabolic profiles. pnas.org In addition to spectroscopic properties, computational modeling is used to predict reaction pathways and kinetics. researchgate.netcecam.org This involves identifying possible reaction intermediates and transition states and calculating the energy barriers between them. researchgate.net Automated and data-driven methods, including machine learning strategies, are increasingly being used to construct chemical reaction networks and identify new reaction pathways. researchgate.netcecam.org These predictive models can help to elucidate the mechanisms of MGBG's reactions and predict how it might react under different conditions or in biological systems.

State of the Art Analytical Techniques for Characterizing Methylglyoxal Bis Guanylhydrazone and Its Research Tools

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR, Mass Spectrometry, X-ray Crystallography) for MGBG Structural Elucidation

High-resolution spectroscopic techniques are fundamental for confirming the structure of Methylglyoxal (B44143) bis(guanylhydrazone) and elucidating its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. While specific detailed NMR data (like chemical shifts and coupling constants) for MGBG were not extensively detailed in the search results, NMR is a standard technique for structural confirmation of organic molecules by providing information about the types and connectivity of atoms based on their magnetic properties. criver.comnews-medical.net

Mass Spectrometry (MS) is used to determine the molecular weight of MGBG and to gain insights into its fragmentation pattern, which helps in confirming its structure and identifying potential impurities or metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of the compound. criver.comnews-medical.netidtdna.com Electrospray ionization mass spectrometry (ESI-MS) is a common ionization technique used for analyzing molecules like MGBG. idtdna.comidtdna.com

X-ray Crystallography provides the most definitive information about the three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and crystal packing. While a specific crystal structure for MGBG was not found in the immediate search results, this technique is routinely applied to obtain high-resolution structural data for small molecules, which is invaluable for understanding their properties and interactions.

Chromatographic and Electrophoretic Methods for MGBG Purity Assessment and Metabolite Profiling

Chromatographic and electrophoretic techniques are vital for assessing the purity of Methylglyoxal bis(guanylhydrazone) and separating it from impurities or related substances. They are also crucial for identifying and profiling metabolites of MGBG in biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase ion-pair liquid chromatography has been described for the rapid analysis of MGBG in biological fluids like plasma, urine, and bone-marrow leukocytes. This method utilized a C18 column and a mobile phase containing methanol (B129727) and sodium acetate (B1210297) buffer with 1-octanesulfonate as an ion-pairing agent, monitored at 283 nm. nih.gov This specific method demonstrated good linearity, detection limits, and analytical recovery for MGBG. nih.gov HPLC coupled with a PDA detector can also be used to assess peak purity by analyzing UV absorbance across a peak to identify coeluting impurities. sepscience.com LC-MS provides a more definitive assessment of purity by detecting coelution based on mass differences. sepscience.com

Gas Chromatography (GC) is typically used for volatile or semi-volatile compounds, often coupled with mass spectrometry (GC-MS) for identification and quantification. drawellanalytical.comyoutube.com While GC-MS is a powerful tool for metabolite profiling in general, its specific application for MGBG would depend on the volatility of MGBG and its metabolites. mdpi.com

Electrophoretic methods, such as capillary electrophoresis (CE), separate molecules based on their charge and size under an electric field. CE can be used for quantitative analysis of purity, providing information about the amount of full-length product and truncated products in a sample. idtdna.com

Metabolite profiling aims to identify and quantify metabolites of a compound in biological systems. criver.comnews-medical.netgoogle.com Techniques like LC-MS and NMR are powerful for metabolite identification and profiling, offering sensitivity, resolution, and structural information. criver.comnews-medical.net High-resolution mass spectrometry is particularly useful for identifying unknown metabolites. pharmaron.com Metabolite profiling strategies can be targeted (focusing on specific known metabolites) or untargeted (aiming for a comprehensive analysis of all small molecules). news-medical.netgoogle.com

An example of an HPLC method for MGBG analysis is shown in the table below, based on research findings:

| Parameter | Value |

| Method | Reversed-phase ion-pair liquid chromatography |

| Column | C18 (45 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol/Sodium acetate buffer (200 mM, pH 4.5) (2/3, v/v) with 20 mM 1-octanesulfonate and 40 mg/L sodium azide |

| Flow Rate | 3.0 mL/min |

| Detection Wavelength | 283 nm |

| Retention Time (MGBG) | 1.67 min |

| Detection Limit | 20 nmol/L |

| Linearity Range | 0.02 to 40 µmol/L |

| Analytical Recovery | >99% |

| Within-day CV | 0.9% to 2.9% |

| Between-day CV | 4.2% to 6.2% |

*Data derived from search result nih.gov.

Advanced Imaging Techniques for Intracellular Localization and Distribution Studies

Advanced imaging techniques are essential for visualizing the distribution and localization of Methylglyoxal bis(guanylhydrazone) within cells and tissues. Understanding where a compound goes within a cell is crucial for understanding its mechanism of action.

Fluorescence imaging is a common technique for studying intracellular localization, often requiring the compound to be fluorescent or labeled with a fluorescent probe. nih.govrsc.org While MGBG itself might not be inherently fluorescent, strategies involving fluorescently labeled minor groove binders (MGBs) have been used to study cellular uptake and localization. nih.govresearchgate.netrsc.org For example, studies using Raman microscopy with alkyne-tagged minor groove binders have visualized their uptake and distribution in mammalian cells, showing initial localization in the nucleus before accumulating in lysosomes for one tested compound. nih.govrsc.orgrsc.org This highlights the potential of imaging techniques, including those utilizing probes, to investigate the intracellular fate of compounds structurally related to MGBG. numberanalytics.com

Electron spectroscopic imaging has been used to determine the intracellular distribution of a related compound, metaiodobenzyl guanidine (B92328) (mIBG), by mapping iodine in ultra-thin sections of cells, showing localization primarily within mitochondria. nih.gov This demonstrates the capability of electron microscopy-based techniques for high-resolution elemental mapping and localization studies at the subcellular level.

Other advanced imaging techniques like stimulated Raman scattering (SRS) microscopy offer high-resolution imaging for assessing the local distribution of compounds within cells. nih.govrsc.org

Biophysical Methods for MGBG-Target Binding Kinetics and Thermodynamics

Biophysical methods are employed to quantify the interaction between Methylglyoxal bis(guanylhydrazone) and its biological targets, providing insights into the binding affinity, kinetics (association and dissociation rates), and thermodynamics (enthalpy and entropy changes upon binding). These parameters are crucial for understanding the strength and nature of the interaction.

Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat released or absorbed during a binding event, providing thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (K_d). 2bind.com Analysis of thermodynamic data for minor groove binders (MGBs), a class of compounds that includes MGBG, has shown that binding can be driven by enthalpy, entropy, or both, influenced by ligand structural heterogeneity. nih.govacs.orgresearchgate.net

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) are label-free biosensor techniques that measure binding events in real-time, allowing for the determination of binding kinetics (k_on and k_off rates) and affinity (K_d). 2bind.comnih.govevotec.com These techniques involve immobilizing one binding partner (e.g., the target molecule) on a sensor surface and flowing the other partner (MGBG) over it, monitoring changes in mass or refractive index upon binding.

MicroScale Thermophoresis (MST) is another technique used to study binding affinities by measuring the directed movement of molecules in a temperature gradient, which changes upon ligand binding. 2bind.comdrugtargetreview.com MST can determine binding affinity (K_d) and can also be used to assess thermodynamics by varying temperature. drugtargetreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study ligand-target interactions by observing changes in the NMR signals of the target or ligand upon binding, providing structural information about the complex and insights into binding. researchgate.net

These biophysical methods provide quantitative data on how tightly and quickly MGBG binds to its targets, contributing to a deeper understanding of its molecular interactions.

Interactions of Methylglyoxal Bis Guanylhydrazone with Broader Biochemical Networks

Cross-talk Between Polyamine Metabolism and Other Cellular Metabolic Pathways

Polyamine metabolism, involving the synthesis, interconversion, and catabolism of polyamines like putrescine, spermidine (B129725), and spermine (B22157), is crucial for various cellular processes including growth, proliferation, and differentiation. mdpi.comresearchgate.net MGBG, as a structural analog of polyamines and an inhibitor of SAMDC, significantly impacts this metabolic network. mdpi.commedchemexpress.com By inhibiting SAMDC, MGBG leads to a depletion of spermidine and spermine, while often causing an accumulation of putrescine. mdpi.com

The disruption of polyamine balance by MGBG can influence other metabolic pathways. For instance, studies have shown that MGBG can interfere with protein synthesis, potentially by disturbing the binding of polyamines to ribosomal RNA. nih.gov Research in Escherichia coli and rabbit reticulocyte cell-free systems demonstrated that MGBG noncompetitively interfered with spermidine's stimulation of polyphenylalanine and globin synthesis. nih.gov This suggests a direct interaction of MGBG with the protein synthesis machinery, in addition to its effects on polyamine pools.

In plants, MGBG treatment has been shown to decrease the levels of spermidine and spermine, and can also lead to a depression of agmatine (B1664431) and putrescine pools in roots. oup.com This highlights the interconnectedness of polyamine biosynthesis pathways, where inhibiting one enzyme can have cascading effects on multiple polyamine species. The impact of MGBG on polyamine levels has been linked to developmental processes, such as the maturation of white spruce somatic embryos, where both MGBG and another inhibitor, DCHA, reduced polyamine biosynthesis and the production of mature embryos. ajol.inforesearchgate.net

Furthermore, there is evidence suggesting crosstalk between polyamine metabolism and ethylene (B1197577) metabolism in plants, where spermidine can interact with ethylene metabolism, and MGBG can decrease intracellular concentrations of ACC and mACC, precursors and conjugates of ethylene, respectively. ajol.inforesearchgate.net

MGBG's influence on polyamine metabolism can also have implications for mitochondrial function. Studies on liver mitochondria have shown that MGBG inhibits the binding of spermine to specific sites on the mitochondrial membrane and affects its transport into the inner compartment. nih.gov This disruption of spermine accumulation within mitochondria is consistent with an in vivo disruption of energy metabolism and mitochondrial genome replication. nih.govnih.gov

Impact of MGBG on Cellular Signaling Cascades and Regulatory Networks

MGBG's disruption of polyamine metabolism and its interactions with cellular components can impact various cellular signaling cascades and regulatory networks that govern cell growth, proliferation, and survival. Polyamines are involved in numerous cellular processes, and their dysregulation can affect signaling pathways. mdpi.com

MGBG has been shown to induce apoptosis in various cancer cell lines, suggesting an interaction with cell death signaling pathways. medchemexpress.com This induction of apoptosis may be linked to its effects on polyamine metabolism and potentially to direct effects on mitochondria. medchemexpress.comresearchgate.net

The compound's ability to inhibit cell proliferation is a key aspect of its biological activity. This antiproliferative effect is likely mediated through its impact on polyamine biosynthesis, which are essential for cell growth and division. mdpi.comnih.gov Studies have indicated that MGBG can prevent the transition from the G0 to the S phase of the cell cycle. nih.gov The cell cycle is tightly regulated by a complex network of signaling pathways, including those involving cyclins, cyclin-dependent kinases (CDKs), and various growth factor-induced cascades. nih.govplos.org While the precise mechanisms by which MGBG interferes with these specific signaling components are not always fully elucidated, its impact on processes essential for cell cycle progression, such as DNA synthesis and protein synthesis, points to an influence on these regulatory networks. nih.govaacrjournals.org

Furthermore, MGBG has been shown to inhibit HIV DNA integration into the cellular DNA in monocytes and macrophages, suggesting an interaction with the cellular machinery involved in viral replication and integration, which can involve various host cell signaling pathways. nih.govasm.org

In cultured human monocytes, MGBG inhibited the expression of osteopontin (B1167477) (OPN), a pro-inflammatory cytokine and monocyte chemoattractant. nih.govplos.org This inhibition occurred at the level of RNA transcription and also affected the differentiation of monocytes into macrophages. nih.gov This indicates that MGBG can modulate signaling pathways involved in immune cell function and differentiation.

The effect of MGBG on cellular signaling can also be linked to its interaction with transport systems. The uptake of MGBG into cells is mediated by the polyamine transport system (PTS). researchgate.netresearchgate.netnih.gov Interference with this transporter can affect intracellular MGBG concentrations and subsequently its impact on downstream signaling pathways. Studies on MGBG-resistant cell lines have highlighted the role of altered drug transport in mediating resistance, underscoring the importance of transport mechanisms in determining cellular response to MGBG. nih.govscholaris.ca

Investigation of Cellular Resistance Mechanisms and Adaptive Responses to MGBG

Cells can develop resistance mechanisms and adaptive responses to MGBG, which often involve alterations in polyamine transport or metabolism, as well as broader cellular changes.

One of the primary mechanisms of resistance to MGBG is a defect in its cellular uptake, which is mediated by the polyamine transport system. researchgate.netnih.govscholaris.ca Cell lines selected for MGBG resistance often exhibit decreased influx of the compound. nih.govscholaris.ca This can be due to alterations in the polyamine transporter itself or in regulatory proteins that influence its activity. For example, studies have identified that TATA-binding protein-associated factor 7 (TAF7) plays a role in regulating mammalian polyamine transport activity, and TAF7-deficient cells show decreased polyamine uptake and resistance to MGBG-induced apoptosis. nih.gov

Another potential mechanism of resistance could involve alterations in the target enzyme, SAMDC. However, some studies on MGBG-resistant variants of adenovirus-transformed rat cells did not find alterations in SAMDC, pointing towards transport defects as the primary mechanism in those specific cases. scholaris.ca

Beyond transport and target enzyme modifications, cells might develop adaptive responses that involve broader metabolic reprogramming or changes in signaling pathways to compensate for the disruption caused by MGBG. While not specific to MGBG, resistance to minor groove binders (MGBs), a class of compounds that includes some with similar DNA-binding properties, can involve transcriptional mechanisms and DNA repair pathways. nih.gov However, MGBG's primary mechanism of action is through polyamine metabolism inhibition rather than direct DNA minor groove binding like some other MGBs used as antibiotics. labiotech.euukri.orgprnewswire.com

Cellular adaptive responses can also involve changes in other metabolic pathways or signaling networks that are indirectly affected by polyamine depletion or the presence of MGBG. For instance, changes in pathways related to cell cycle control or apoptosis signaling could contribute to resistance.

Studies in plants have also explored adaptive responses to stress in the context of polyamine metabolism and MGBG. For example, in grapevine leaf tissues under salt stress, maintaining polyamine biosynthesis through enhanced SAMDC activity appeared to contribute to enhanced ROS scavenging and protection from oxidative damage, suggesting a role for polyamines in adaptive responses to environmental stress. Treatment with MGBG enhanced the salt stress effects, further highlighting the importance of intact polyamine metabolism for these adaptive mechanisms. mdpi.com

Investigations into MGBG resistance have utilized resistant cell lines as tools to understand polyamine transport and the mechanisms of drug action. researchgate.netnih.gov These studies have contributed to identifying components of the polyamine transport system and elucidating how its dysfunction can lead to resistance.

Prospective Research Avenues and Translational Insights from Methylglyoxal Bis Guanylhydrazone Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in MGBG Research

The integration of omics technologies, such as proteomics and metabolomics, holds significant promise for deepening the understanding of MGBG's effects and the broader implications of polyamine pathway modulation. These technologies enable comprehensive analysis of cellular changes at the molecular level, providing insights into the complex biological networks influenced by MGBG.

Metabolomics analysis has been employed in studies related to polyamine metabolism and cellular responses to various stimuli, including heavy metal-induced cytotoxicity and methylglyoxal (B44143) toxicity chemscene.commolnova.com. Multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, have been utilized to assess critical metabolic features in cellular processes like macrophage activation researchgate.net. Proteomics analysis has also been applied in the context of polyamine metabolism dysregulation in diseases, such as the study of postmortem brain tissue in Alzheimer's disease scispace.com.

While direct studies specifically detailing the application of omics technologies to MGBG treatment were not extensively found in the immediate search results, the successful application of these technologies in related polyamine research and in understanding cellular metabolic responses to other agents suggests their significant potential for future MGBG studies. Integrating proteomics and metabolomics could help elucidate the full spectrum of metabolic and protein alterations induced by MGBG, providing a more complete picture of its mechanism of action and identifying potential off-target effects or compensatory pathways. This could inform the design of more selective polyamine modulators or identify biomarkers of response or toxicity.

Development of Advanced Delivery Systems and Nanocarriers for MGBG in Research Models

The development of advanced delivery systems and nanocarriers represents a crucial area for future research involving MGBG, particularly in enhancing its therapeutic index and reducing systemic toxicity in research models. MGBG is known to be transported by the polyamine transport system (PTS), which is not highly specific and can transport other molecules structurally similar to spermidine (B129725) or spermine (B22157) readthedocs.io. This characteristic, while facilitating cellular uptake, might also contribute to its distribution and off-target effects.

Research into advanced delivery systems, such as hydrogels and nanoparticles, is actively being pursued for various therapeutic agents. Hydrogels have been explored for localized drug delivery, demonstrating properties like injectability, self-healing, and bioadhesion in research models for applications like diabetic wound healing uni-freiburg.denih.gov. Nanocarriers, including gold nanoparticles, are being investigated as delivery vehicles for targeted therapy, particularly in cancer research, to enhance drug accumulation in target cells and reduce exposure to healthy tissues nih.gov.

Although specific studies on MGBG-loaded nanocarriers or advanced delivery systems were not prominently featured, the principles and technologies being developed for other polyamine-based compounds and cytotoxic agents are directly applicable. Given MGBG's potent cellular effects and historical toxicity concerns, encapsulating it within targeted nanocarriers or incorporating it into localized delivery systems could potentially improve its delivery to specific cells or tissues in research models, thereby increasing efficacy and mitigating systemic side effects. This could involve designing carriers that exploit the polyamine transport system or target specific cellular markers.

Exploration of Synergistic Interactions of MGBG with Other Biochemical Modulators

Exploring the synergistic interactions of MGBG with other biochemical modulators is a promising avenue for future research aimed at enhancing its efficacy or overcoming resistance mechanisms. Combination studies involving polyamine pathway inhibitors and other therapeutic agents have shown varied results, with outcomes ranging from synergism to antagonism depending on the specific compounds and treatment schedules nih.gov.

Studies have investigated the synergistic interactions of other compounds, such as the cyanoguanidine CHS 828, with various cytotoxic drugs, including melphalan (B128) and etoposide (B1684455) bioregistry.io. In the context of polyamine modulation, combination studies with MGBG and chemotherapeutic agents have been conducted, sometimes yielding inconsistent results regarding synergistic effects nih.gov. The schedule of administration has been noted as a factor influencing the outcome of these combinations nih.gov.

Beyond cancer research, interactions involving MGBG have been observed in other biological systems. For instance, in plant studies, the combination of silicon and MGBG was found to block the synthesis of spermidine and spermine and weaken silicon's inhibitory effect on ethylene (B1197577) synthesis nih.gov. Research into targeting polyamine metabolism for viral diseases has also indicated that the addition of MGBG effectively suppressed viral infection in certain studies wikipedia.org.

These findings suggest that MGBG's interaction with cellular pathways extends beyond its primary role as an AdoMetDC inhibitor. Future research could systematically explore combinations of MGBG with a wider range of biochemical modulators, including inhibitors of other polyamine pathway enzymes, modulators of polyamine transport, or agents targeting related cellular processes. Understanding the mechanisms underlying observed synergistic or antagonistic effects is crucial for designing rational combination therapies.

Future Directions in the Design of Polyamine Pathway Modulators Based on MGBG Principles

MGBG's historical use as a potent competitive inhibitor of AdoMetDC has provided foundational insights into targeting the polyamine pathway. However, its clinical utility was significantly limited by severe toxicity, including mitochondrial damage and other off-target effects. These limitations have underscored the need for the design of new polyamine pathway modulators with improved selectivity and reduced toxicity.

Building upon the knowledge gained from MGBG studies, future directions in drug design are focusing on developing compounds that selectively target specific enzymes or transporters within the polyamine pathway. The development of conformationally restricted MGBG analogues has shown promise, with some exhibiting similar antitumor activity but with reduced toxicity compared to the parent compound. One such analogue, CGP 48664 (also known as SAM486A), has advanced to clinical trials.

Q & A

Q. Tables for Reference

| Statistical Method | Use Case | Tools |

|---|---|---|

| Nonlinear Regression | Dose-response EC₅₀ | GraphPad Prism, R (nls) |

| ANOVA | Group comparisons (≥3 doses) | SPSS, Python (scipy.stats) |

| Survival Analysis | Longitudinal toxicity | R (survival package) |

| Spectroscopic Technique | Key Parameter | Validation Metric |

|---|---|---|

| NMR | Chemical shift (ppm) | Peak alignment with references |

| HPLC-MS | Retention time, mass accuracy | Δmass < 2 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.